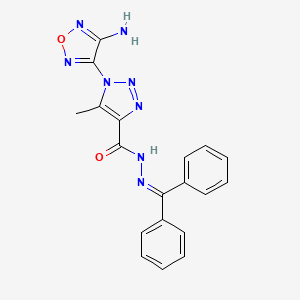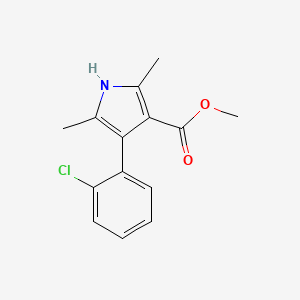![molecular formula C22H27N3OP2 B11539742 [(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Formula: CHOP
Molecular Weight: 334.35 g/mol
Common Name: Methyl (triphenylphosphoranylidene)acetate
IUPAC Name: (Methoxycarbonylmethylene)triphenylphosphorane
Appearance: White to off-white powder
Melting Point: 168-172 °C (lit.)
Boiling Point: 165-170 °C
Solubility: Slightly soluble in acetonitrile and chloroform
Safety Information: Irritant (Xi), air-sensitive
Use: Often employed as a Wittig reagent for synthesizing α,β-unsaturated esters from aldehydes.
Preparation Methods
Wittig Reaction: The compound is commonly prepared via the Wittig reaction, where it reacts with an aldehyde or ketone to form an α,β-unsaturated ester. Triphenylphosphine oxide (Ph₃P=O) is generated as a byproduct.
Industrial Production: Although not widely produced industrially, it can be synthesized on a larger scale using similar methods.
Chemical Reactions Analysis
Reactivity: As a Wittig reagent, it undergoes reactions with aldehydes and ketones.
Common Reagents: Aldehydes or ketones, triphenylphosphine (Ph₃P), and base (e.g., sodium hydride, sodium methoxide).
Major Products: The major product is the α,β-unsaturated ester formed by the reaction with the carbonyl compound.
Scientific Research Applications
Chemistry: Used in synthetic organic chemistry for carbon-carbon bond formation.
Biology: Limited applications, but its reactivity can be harnessed for specific transformations.
Medicine: No direct medical applications.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- The compound acts as a nucleophilic carbon source in the Wittig reaction. It forms a ylide intermediate with triphenylphosphine, which then reacts with the carbonyl compound to yield the desired product.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H27N3OP2 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[dimethylamino-[(triphenyl-λ5-phosphanylidene)amino]phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C22H27N3OP2/c1-24(2)28(26,25(3)4)23-27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,1-4H3 |
InChI Key |
GGVRVEUVYKUAPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate](/img/structure/B11539661.png)

![(5-chloro-2-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11539673.png)
![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11539688.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)
![2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11539701.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11539710.png)
![3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539717.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)
![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)
